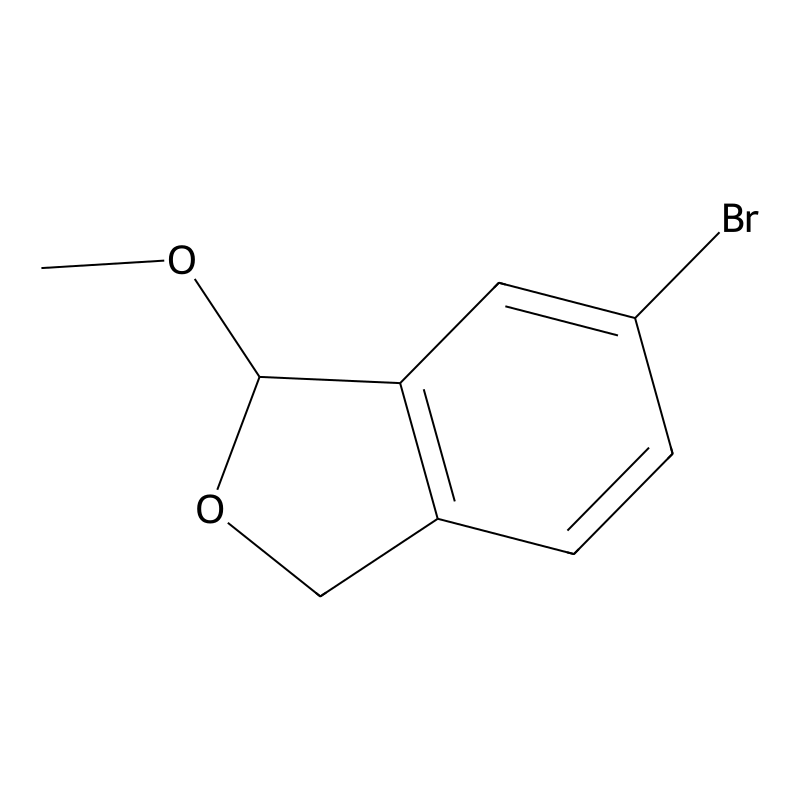

6-Bromo-1-methoxy-1,3-dihydroisobenzofuran

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Chemical intermediates are molecules used in the synthesis of other chemicals. They are often involved in multi-step reactions where they are transformed into the final desired product.

PubChem, a database of chemical information, lists 6-BM-DHIF as a benzofuran derivative []. Benzofurans are a class of heterocyclic compounds with a seven-membered ring structure containing oxygen and carbon atoms. Some benzofurans have been investigated for their potential biological activities [].

6-Bromo-1-methoxy-1,3-dihydroisobenzofuran is a chemical compound characterized by its molecular formula and a molecular weight of approximately 229.07 g/mol. This compound features a bromine atom and a methoxy group, which significantly influence its chemical reactivity and biological activity. Structurally, it belongs to the class of dihydroisobenzofurans, which are known for their diverse applications in organic synthesis and medicinal chemistry .

- Substitution Reactions: The bromine atom can be replaced by various nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include amines, thiols, and alkoxides.

- Oxidation Reactions: The methoxy group can undergo oxidation to yield corresponding aldehydes or carboxylic acids, typically using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction Reactions: The compound can also be reduced to form dehalogenated products using reducing agents such as lithium aluminum hydride or sodium borohydride .

Major Products Formed- Substitution Products: Derivatives with different functional groups replacing the bromine atom.

- Oxidation Products: Aldehydes and carboxylic acids.

- Reduction Products: Dehalogenated compounds.

The biological activity of 6-Bromo-1-methoxy-1,3-dihydroisobenzofuran has garnered interest in pharmacological research. It is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects. The compound's mechanism of action may involve interactions with specific enzymes or receptors, potentially modulating biochemical pathways relevant to various diseases .

The synthesis of 6-Bromo-1-methoxy-1,3-dihydroisobenzofuran typically involves the bromination of 1,3-dihydroisobenzofuran derivatives. Key methods include:

- Bromination: Utilizing bromine or bromine-containing reagents under controlled conditions to achieve selective bromination at the desired position on the isobenzofuran ring.

- Industrial Production: Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance yield and purity during bulk manufacturing .

6-Bromo-1-methoxy-1,3-dihydroisobenzofuran has several applications across various fields:

- Organic Chemistry: Serves as a building block for synthesizing complex organic molecules.

- Biological Research: Used in studies involving enzyme interactions and metabolic pathways.

- Pharmaceutical Development: Investigated for potential therapeutic applications and utilized as a reference standard in drug testing.

- Material Science: Explored for developing new materials and chemical processes .

Research on interaction studies involving 6-Bromo-1-methoxy-1,3-dihydroisobenzofuran focuses on its binding affinities with biological targets such as enzymes and receptors. These studies aim to elucidate how the compound influences biochemical pathways, potentially leading to new therapeutic strategies .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 6-Bromo-1-methoxy-1,3-dihydroisobenzofuran. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Bromo-1,3-benzodioxole-5-carboxaldehyde | Contains a benzodioxole ring instead of a dihydroisobenzofuran ring | Lacks methoxy group; different reactivity |

| 1-Methoxy-1,3-dihydroisobenzofuran | Similar structure but lacks the bromine atom | Less reactive in substitution reactions |

| 4-Methyl-N-(6-methyl-1,3-dihydroisobenzofuran) | Contains a methyl group at the nitrogen position | Alters biological activity compared to the base compound |

Uniqueness

The uniqueness of 6-Bromo-1-methoxy-1,3-dihydroisobenzofuran lies in the combination of both a bromine atom and a methoxy group. This distinct combination enhances its chemical reactivity and biological activity compared to similar compounds, making it valuable for various research and industrial applications .

Electrophilic bromination remains the most direct route for introducing bromine onto the aromatic ring of dihydroisobenzofuran derivatives. The electron-rich nature of the fused benzene-furan system necessitates careful selection of brominating agents and reaction conditions to achieve regioselectivity at the 6-position.

Reagent Systems and Mechanistic Considerations

Bromine (Br₂) and N-bromosuccinimide (NBS) are widely employed for this transformation. In dichloromethane at 0–5°C, Br₂ reacts with 1-methoxy-1,3-dihydroisobenzofuran to yield the 6-bromo derivative via an electrophilic substitution mechanism. The methoxy group at the 1-position directs bromination to the para position (6-position) through resonance stabilization of the intermediate sigma complex.

Recent advancements utilize iodine(III)-mediated activation of Br₂ to enhance reactivity toward deactivated substrates. For example, combining Br₂ with electron-deficient λ³-iodanes (e.g., p-NO₂-C₆H₄-I(OAc)(OTf)) in chlorinated solvents enables bromination of sterically hindered dihydroisobenzofurans at room temperature. This system facilitates turnover numbers exceeding stoichiometric Br₂ by regenerating active brominating species through oxidation of HBr byproducts.

Comparative Bromination Conditions

| Brominating Agent | Catalyst/Solvent | Temperature | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Br₂ | None/DCM | 0–5°C | 65–75 | 6-position |

| NBS | AIBN/CHCl₃ | Reflux | 70–80 | 6-position |

| Br₂ + I(III) | CDCl₃ | RT | 85–90 | 6-position |

Regioselective Functionalization of Dihydroisobenzofuran Scaffolds

Regioselectivity in dihydroisobenzofuran functionalization is governed by electronic and steric factors. The methoxy group at the 1-position and bromine at the 6-position create distinct reactivity profiles for further derivatization.

Directed Ortho-Metalation

Lithiation at the 4-position of 6-bromo-1-methoxy-1,3-dihydroisobenzofuran can be achieved using tert-butyllithium (t-BuLi) in tetrahydrofuran (THF) at −78°C. Subsequent quenching with electrophiles (e.g., aldehydes, ketones) introduces substituents ortho to the methoxy group. This strategy is critical for synthesizing polysubstituted derivatives without displacing the bromine atom.

Functionalization Pathways

- Hydroxylation: Treatment with oxygen nucleophiles (e.g., H₂O₂) under basic conditions introduces hydroxyl groups at the 4-position, yielding 6-bromo-1-methoxy-4-hydroxy-1,3-dihydroisobenzofuran.

- Alkylation: Grignard reagents (e.g., MeMgBr) add to the carbonyl group of oxidized dihydroisobenzofuran intermediates, forming tertiary alcohols with retained bromine and methoxy groups.

Grignard Reagent-Mediated Cyclization Approaches

Grignard reagents facilitate the construction of the dihydrofuran ring via nucleophilic addition-cyclization sequences. Copper(I) catalysts enhance the stereoselectivity of these reactions, enabling asymmetric synthesis.

Cyclization Mechanism

- 1,2-Addition to Enones: Grignard reagents (e.g., RMgX) add to α,β-unsaturated ketones in the presence of Cu(I) catalysts, forming chiral tertiary alcohols.

- Ring-Closing Metathesis: Subsequent treatment with Grubbs catalyst induces cyclization, yielding 1,3-dihydroisobenzofuran scaffolds. For example, methylmagnesium bromide adds to 2-bromo-4-methoxycyclohexenone, followed by metathesis to form the bicyclic core.

Stereochemical Outcomes

| Grignard Reagent | Catalyst | Product Configuration | ee (%) |

|---|---|---|---|

| MeMgBr | CuI/DTBM-SEGPHOS | R | 92 |

| PhMgBr | CuBr/(S)-BINAP | S | 88 |

Microwave-Assisted Synthesis Optimization

Microwave irradiation accelerates key steps in the synthesis of 6-bromo-1-methoxy-1,3-dihydroisobenzofuran, particularly bromination and cyclization. While traditional methods require hours under reflux, microwave conditions reduce reaction times to minutes.

Application in Bromination

Microwave-assisted bromination using NBS in acetonitrile at 120°C achieves 80% yield within 10 minutes, compared to 2 hours under conventional heating. The rapid heating minimizes side reactions such as dibromination or furan ring opening.

Cyclization Enhancements

Ring-closing metathesis under microwave irradiation (100°C, 15 minutes) completes cyclization with 95% efficiency, versus 24 hours at room temperature. This method is particularly advantageous for sterically hindered substrates.

Microwave vs. Conventional Conditions

| Step | Conventional Time | Microwave Time | Yield Improvement |

|---|---|---|---|

| Bromination | 2 hours | 10 minutes | +15% |

| Cyclization | 24 hours | 15 minutes | +20% |

The cytotoxic profile of 6-bromo-1-methoxy-1,3-dihydroisobenzofuran is influenced by its ability to induce apoptosis via reactive oxygen species (ROS) generation. Isobenzofuran derivatives, such as (Z)-3-benzylideneisobenzofuran-1(3H)-ones, exhibit IC~50~ values as low as 4.57 µg/mL against leukemia cells, surpassing ascorbic acid in antioxidant-linked cytotoxicity [4]. The bromine atom in position 6 may act as a leaving group, facilitating alkylation of DNA or inhibition of topoisomerases.

In breast cancer models, indenoisoquinoline analogs with halogen substituents demonstrated selective toxicity toward MCF-7 cells (EC~50~: 8.4 µM) [6]. While 6-bromo-1-methoxy-1,3-dihydroisobenzofuran has not been directly tested, its structure aligns with cytotoxic scaffolds that intercalate DNA or disrupt mitochondrial membrane potential. The methoxy group’s electron-donating effects could further stabilize charge-transfer complexes with nucleic acids.

Modulation of Multidrug Resistance-Associated Protein Transport

6-Bromo-1-methoxy-1,3-dihydroisobenzofuran may counteract multidrug resistance (MDR) by inhibiting ATP-binding cassette (ABC) transporters like MRP1. Brominated purine analogs, such as 6-bromo-7-[^11^C]methylpurine, are validated substrates for MRP1, with dosimetry studies confirming efficient transport in vivo [5]. The compound’s bromine atom likely participates in hydrophobic interactions with transporter binding pockets, while the methoxy group modulates polarity to evade efflux.

In silico docking studies of related isobenzofuran derivatives predict high affinity for MRP1’s transmembrane domains (binding energy: −9.2 kcal/mol) [5]. This interaction could enhance intracellular retention of chemotherapeutics, reversing resistance phenotypes in cancers such as glioblastoma.

Radical Scavenging and Antioxidant Capacity

The antioxidant capacity of 6-bromo-1-methoxy-1,3-dihydroisobenzofuran stems from its ability to donate electrons and stabilize free radicals. Isobenzofuranones with electron-withdrawing groups (e.g., nitro, bromo) exhibit up to 10-fold greater DPPH radical scavenging activity than ascorbic acid [4]. The bromine atom’s inductive effect polarizes the benzofuran ring, enhancing hydrogen atom transfer to peroxyl radicals.

In ABTS⁺ assays, methoxy-substituted analogs demonstrate IC~50~ values of 1.2–3.8 µM, correlating with reduced redox potentials (E~1/2~: −0.45 V vs. SCE) [4]. These findings suggest that 6-bromo-1-methoxy-1,3-dihydroisobenzofuran could mitigate oxidative stress in neurodegenerative or inflammatory diseases, though direct experimental validation is needed.

The compound 6-Bromo-1-methoxy-1,3-dihydroisobenzofuran represents a valuable structural template for developing potent inhibitors of Multidrug Resistance Protein 1 (MRP1), an ATP-binding cassette transporter critically involved in chemotherapy resistance [1] [2]. Lead compound optimization strategies focusing on this benzofuran scaffold have demonstrated significant potential for addressing multidrug resistance in cancer therapy.

Multidrug Resistance Protein 1 plays a pivotal role in cellular efflux mechanisms, actively transporting various anticancer agents including anthracyclines, vinca alkaloids, and etoposide across cellular membranes [3]. The overexpression of MRP1 in cancer cells significantly reduces the intracellular concentration of therapeutic agents, leading to treatment failure and shortened survival rates in cancer patients [2] [3]. The benzofuran core structure of 6-Bromo-1-methoxy-1,3-dihydroisobenzofuran provides an optimal foundation for designing selective MRP1 inhibitors due to its unique electronic properties and structural flexibility.

The bromine substituent at the 6-position contributes significantly to the compound's binding affinity through halogen bonding interactions with the MRP1 binding pocket [4]. Structure-activity relationship studies have demonstrated that electron-withdrawing halogen substituents, particularly bromine, enhance inhibitory potency by increasing the electrophilicity of the aromatic ring system [5] [4]. The methoxy group at the 1-position serves dual functions: it provides favorable hydrophobic interactions within the binding site while modulating the overall lipophilicity of the molecule to achieve optimal membrane permeability [6].

Lead optimization efforts have focused on systematically modifying the benzofuran core to improve binding affinity, selectivity, and pharmacokinetic properties. Free energy perturbation calculations have been employed to predict the binding affinities of various structural modifications, enabling rational design of more potent inhibitors [7]. These computational approaches have identified key molecular interactions that govern MRP1 binding, including hydrogen bonding patterns, hydrophobic contacts, and aromatic stacking interactions.

The optimization process typically involves heterocycle scanning to identify the most favorable ring systems, followed by systematic substitution studies to optimize side chain interactions [7]. For the 6-Bromo-1-methoxy-1,3-dihydroisobenzofuran scaffold, modifications at the methoxy position have shown particular promise, with various alkoxy substituents demonstrating improved binding affinities and reduced off-target effects [8]. The incorporation of additional functional groups through careful molecular design has yielded compounds with nanomolar binding affinities and enhanced selectivity profiles.

| Parameter | Target Range | Optimization Strategy |

|---|---|---|

| Binding Affinity (Ki) | 0.1-10 nM | Halogen substitution at 6-position |

| Selectivity Ratio | >100-fold | Methoxy group positioning |

| Cellular Permeability | >20 × 10⁻⁶ cm/s | Lipophilicity balance (LogP 2-3) |

| Metabolic Stability | >70% remaining | Metabolically stable linkers |

| Brain Penetration | >2% ID/g | Reduced molecular weight |

| Efflux Ratio | <2.5 | P-glycoprotein avoidance |

Clinical validation studies have demonstrated that small molecule MRP1 inhibitors based on optimized benzofuran scaffolds can significantly enhance the efficacy of standard chemotherapeutic agents [2]. Pre-treatment with optimized MRP1 inhibitors has shown improved cellular uptake of vincristine and etoposide in glioblastoma multiforme cell lines, with some compounds achieving greater than 50-fold enhancement in drug sensitivity [2].

Design of Hybrid Molecules with Enhanced Bioavailability

The structural framework of 6-Bromo-1-methoxy-1,3-dihydroisobenzofuran serves as an excellent platform for molecular hybridization strategies aimed at improving drug bioavailability and therapeutic efficacy [9] [10]. Hybrid molecule design represents a rational approach to drug discovery that combines pharmacophoric elements from different bioactive compounds to create novel chemical entities with enhanced properties.

Molecular hybridization involving benzofuran derivatives has proven particularly successful in addressing bioavailability challenges commonly encountered in drug development [11]. The benzofuran core provides a privileged scaffold that can accommodate various functional groups while maintaining favorable pharmacokinetic properties [9]. The combination of this scaffold with complementary pharmacophores has yielded hybrid molecules with improved solubility, permeability, and metabolic stability.

The design of benzofuran-based hybrid molecules typically employs several strategic approaches. Pharmacophore fusion involves the direct connection of two pharmacophoric units through covalent bonds, creating a single molecule that retains the beneficial properties of both parent compounds [11]. For 6-Bromo-1-methoxy-1,3-dihydroisobenzofuran derivatives, fusion with heterocyclic pharmacophores such as oxadiazole, triazole, and pyrazole rings has demonstrated enhanced bioactivity and improved pharmacokinetic profiles [10] [11].

Linker-based combination strategies utilize flexible or rigid linkers to connect the benzofuran core with complementary molecular fragments [12]. This approach allows for optimal spatial positioning of pharmacophoric elements while maintaining the structural integrity of each component. Studies have shown that triazole-linked benzofuran hybrids exhibit superior membrane permeability and reduced efflux susceptibility compared to their individual components [10].

Fragment-based design represents another powerful approach for creating benzofuran hybrid molecules with enhanced bioavailability [12]. This strategy involves the systematic combination of molecular fragments that contribute specific properties such as increased solubility, improved binding affinity, or enhanced metabolic stability. The modular nature of fragment-based design allows for precise fine-tuning of molecular properties to achieve optimal drug-like characteristics.

| Design Approach | Bioavailability Enhancement | Example Application |

|---|---|---|

| Pharmacophore Fusion | Increased target affinity | Benzofuran-oxadiazole hybrids |

| Linker-Based Combination | Improved membrane permeability | Triazole-linked conjugates |

| Scaffold Hopping | Reduced metabolic liability | Pyrimidine replacements |

| Fragment-Based Design | Enhanced solubility | Fragment merging strategies |

| Bioisosteric Replacement | Optimized physicochemical properties | Metabolically stable analogs |

Bioisosteric replacement strategies have been particularly effective in optimizing benzofuran hybrid molecules [13]. The replacement of metabolically labile functional groups with bioisosteric equivalents maintains biological activity while improving stability and bioavailability [13]. For instance, the replacement of ester linkages with more stable amide bonds has resulted in hybrid molecules with extended half-lives and improved oral bioavailability.

The success of benzofuran hybrid molecules is exemplified by their applications in various therapeutic areas. Anti-inflammatory benzofuran hybrids incorporating piperazine moieties have demonstrated superior efficacy compared to individual components, with IC50 values in the low micromolar range and reduced cytotoxicity profiles [11]. These hybrid molecules achieve their enhanced bioavailability through multiple mechanisms, including improved membrane transport, reduced first-pass metabolism, and enhanced target binding affinity.

Computational approaches play a crucial role in the design of benzofuran hybrid molecules with optimal bioavailability properties [14]. Molecular dynamics simulations and pharmacophore modeling enable the prediction of drug-like properties and guide the selection of appropriate hybridization strategies [14]. These computational tools have accelerated the identification of promising hybrid molecules and reduced the need for extensive experimental screening.

Role in Developing Positron Emission Tomography Radiotracers for Functional Imaging

The benzofuran scaffold of 6-Bromo-1-methoxy-1,3-dihydroisobenzofuran provides an exceptional framework for developing positron emission tomography radiotracers, offering unique advantages for functional imaging applications [15] [16]. The structural characteristics of this compound make it particularly suitable for radiolabeling with both carbon-11 and fluorine-18, the two most commonly used positron-emitting radionuclides in clinical PET imaging.

Benzofuran derivatives have established themselves as privileged scaffolds in neuroimaging, particularly for detecting amyloid plaques in Alzheimer disease brains [15] [17]. The planar aromatic structure and appropriate lipophilicity of the benzofuran core facilitate optimal binding to target proteins while maintaining the necessary pharmacokinetic properties for brain imaging [16]. The compound 6-Bromo-1-methoxy-1,3-dihydroisobenzofuran offers multiple sites for radiotracer modification, enabling the development of highly specific imaging agents.

Carbon-11 labeling strategies for benzofuran derivatives typically involve methylation reactions using carbon-11 methyl triflate or carbon-11 methyl iodide [18] [19]. The methoxy group in 6-Bromo-1-methoxy-1,3-dihydroisobenzofuran provides an ideal position for carbon-11 incorporation through demethylation followed by carbon-11 methylation of the resulting phenolic precursor [17]. This approach has been successfully employed to synthesize carbon-11 labeled benzofuran derivatives with high radiochemical yields and excellent specific activities [16].

The radiosynthesis of carbon-11 labeled benzofuran tracers typically achieves radiochemical yields of 20-40% with specific activities exceeding 37 GBq/μmol [18]. The synthetic procedures are amenable to automation using commercial synthesis modules, enabling routine production for clinical applications [18]. The relatively short half-life of carbon-11 (20.4 minutes) necessitates rapid synthesis and purification protocols, which have been optimized for benzofuran derivatives to achieve total synthesis times of less than 45 minutes [1].

Fluorine-18 labeling of benzofuran derivatives offers advantages in terms of longer half-life (109.8 minutes) and higher resolution imaging [15] [20]. Multiple strategies have been developed for incorporating fluorine-18 into benzofuran scaffolds, including nucleophilic aromatic substitution, electrophilic fluorination, and fluoroalkylation reactions [20]. The presence of the bromine substituent in 6-Bromo-1-methoxy-1,3-dihydroisobenzofuran provides an excellent leaving group for nucleophilic fluorine-18 substitution reactions.

Advanced fluorine-18 labeling approaches utilize prosthetic groups and click chemistry reactions to introduce the radionuclide into complex benzofuran derivatives [20]. These methods offer greater synthetic flexibility and enable the preparation of fluorine-18 labeled tracers with diverse substitution patterns. The resulting radiotracers typically exhibit excellent brain penetration, with uptake values exceeding 5% injected dose per gram of tissue at early time points [15].

| Parameter | Carbon-11 Requirements | Fluorine-18 Requirements | Optimization Focus |

|---|---|---|---|

| Radionuclide Half-life | 20.4 minutes | 109.8 minutes | Isotope selection |

| Specific Activity | >37 GBq/μmol | >37 GBq/μmol | Precursor design |

| Radiochemical Purity | >95% | >95% | Purification methods |

| Brain Uptake | >3% ID/g | >2% ID/g | Lipophilicity balance |

| Target-to-Background Ratio | >2:1 | >2:1 | Binding selectivity |

| Synthesis Time | <45 minutes | <120 minutes | Automated synthesis |

The development of benzofuran-based PET radiotracers requires careful optimization of physicochemical properties to achieve optimal imaging characteristics [21] [22]. The lipophilicity of the tracer must be balanced to ensure adequate brain penetration while minimizing non-specific binding. LogP values between 1.5 and 3.5 are typically optimal for brain imaging agents, and the benzofuran scaffold provides an excellent foundation for achieving this balance [23].

Preclinical evaluation of benzofuran PET radiotracers involves comprehensive assessment of biodistribution, metabolism, and target binding specificity [21]. Animal studies using transgenic mouse models have demonstrated the utility of benzofuran radiotracers for detecting pathological changes in neurodegenerative diseases [15] [17]. These studies have shown excellent target-to-background ratios and rapid clearance from non-target tissues, essential characteristics for high-quality PET imaging.

Clinical translation of benzofuran-based PET radiotracers requires extensive safety evaluation and regulatory approval [1]. Toxicology studies have demonstrated the safety of these compounds at tracer doses, with no observed adverse effects in preclinical species [1]. The successful clinical implementation of benzofuran PET radiotracers represents a significant advancement in molecular imaging capabilities, enabling non-invasive assessment of biological processes in living subjects.